Cas no 30537-09-8 (Phosphonium,triphenyl(1-phenylethyl)-, bromide (1:1))

Phosphonium,triphenyl(1-phenylethyl)-, bromide (1:1) structure
30537-09-8 structure
Product Name:Phosphonium,triphenyl(1-phenylethyl)-, bromide (1:1)
Numero CAS:30537-09-8
MF:C26H24BrP
MW:447.346527099609
CID:314561
PubChem ID:10895594
Update Time:2025-04-19

Phosphonium,triphenyl(1-phenylethyl)-, bromide (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphonium,triphenyl(1-phenylethyl)-, bromide (1:1)
    • Phosphonium, triphenyl(1-phenylethyl)-, bromide
    • (+/-)-(1-phenylethyl)triphenylphosphonium bromide
    • (+-)-1-(3,4-Dihydroxyphenyl)-2-methylamino-1-propanol
    • (1-phenethyl)triphenylphosphonium bromide
    • (1-phenylethyl)triphenylphosphonium bromide
    • 1-phenylethyl(triphenyl)phosphonium bromide
    • 3.4-Dihydroxyephedrin
    • Dioxifedrina [INN-Spanish]
    • Dioxifedrine [INN]
    • Dioxifedrinum
    • Dioxifedrinum [INN-Latin]
    • Dioxyphedrin
    • SureCN250137
    • triphenyl(1-phenylethyl)phosphonium bromide
    • UNII-CF48QOH154
    • triphenyl(1-phenylethyl)phosphanium;bromide
    • doi:10.14272/YTXKXHMAVVPQCJ-UHFFFAOYSA-M.1
    • SCHEMBL8053175
    • 30537-09-8
    • AKOS024427477
    • 10.14272/YTXKXHMAVVPQCJ-UHFFFAOYSA-M.1
    • NSC-176882
    • Triphenyl(1-phenylethyl)phosphoniumbromide
    • Inchi: 1S/C26H24P.BrH/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-22H,1H3;1H/q+1;/p-1
    • Chiave InChI: YTXKXHMAVVPQCJ-UHFFFAOYSA-M
    • Sorrisi: [Br-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C(C)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 367.16172
  • Massa monoisotopica: 446.08
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 5
  • Complessità: 374
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0A^2

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 0
  • LogP: 2.74570
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.